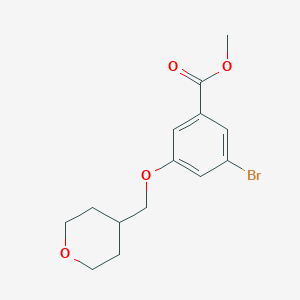

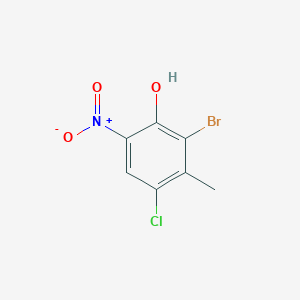

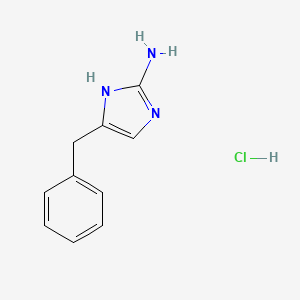

![molecular formula C7H4N2O2S B1446402 Thiazolo[4,5-b]pyridine-2-carboxylic acid CAS No. 875573-42-5](/img/structure/B1446402.png)

Thiazolo[4,5-b]pyridine-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

Thiazolo[4,5-b]pyridine derivatives can be synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Chemical Reactions Analysis

Thiazolo[4,5-b]pyridine derivatives have been obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis

There is limited information available about the physical and chemical properties of Thiazolo[4,5-b]pyridine-2-carboxylic acid .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazolo[4,5-b]pyridine derivatives have been identified to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. Their antioxidant capacity makes them potential candidates for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

Antimicrobial Properties

Research has shown that thiazolo[4,5-b]pyridine compounds possess antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents, especially in an era of increasing antibiotic resistance.

Herbicidal Use

The herbicidal potential of thiazolo[4,5-b]pyridine derivatives has been explored due to their ability to interfere with the growth of unwanted plants . They could be used to develop safer and more effective herbicides, contributing to agricultural productivity and management.

Anti-inflammatory Effects

These compounds have demonstrated anti-inflammatory effects , which could be harnessed in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, they could provide relief from conditions like arthritis and inflammatory bowel disease.

Antifungal Applications

Thiazolo[4,5-b]pyridine derivatives have shown promise as antifungal agents . Their ability to combat fungal infections could lead to the development of new treatments for diseases caused by fungi, such as athlete’s foot or systemic candidiasis.

Antitumor Activity

Some thiazolo[4,5-b]pyridine compounds have been reported to have antitumor activities . They could play a role in cancer therapy by inhibiting the growth of cancer cells or inducing apoptosis, potentially leading to new anticancer drugs.

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazolo[4,5-b]pyridine-2-carboxylic acid has been identified as a potent inhibitor of several targets. It has been reported to have inhibitory activity against the ErbB family of tyrosine kinase (EGFR) inhibitors , G-protein coupled receptors (mGluR 5) antagonists , and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors . It has also been reported to have anticancer activity against HepG2 and Balb/c 3T3 cells .

Mode of Action

It is known that it interacts with its targets, leading to a series of biochemical reactions that result in its therapeutic effects . For instance, as an EGFR inhibitor, it likely prevents the activation of the EGFR pathway, which is often overactive in various types of cancer .

Biochemical Pathways

Thiazolo[4,5-b]pyridine-2-carboxylic acid affects several biochemical pathways. As an EGFR inhibitor, it impacts the EGFR signaling pathway, which plays a crucial role in cell growth, survival, proliferation, and differentiation . By inhibiting this pathway, it can help control the growth of cancer cells .

Result of Action

The molecular and cellular effects of Thiazolo[4,5-b]pyridine-2-carboxylic acid’s action are diverse, given its multiple targets. For instance, its anticancer activity may result from the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell signaling pathways .

Eigenschaften

IUPAC Name |

[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFPMRFDZVYKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-b]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

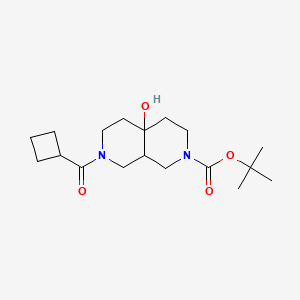

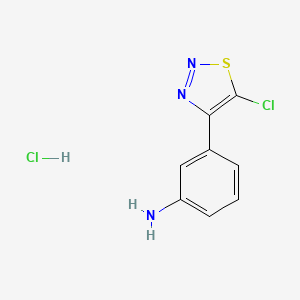

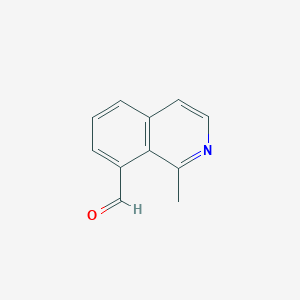

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

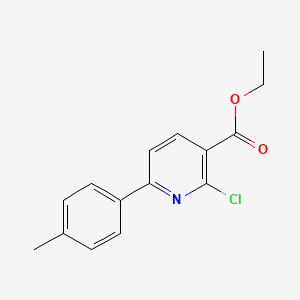

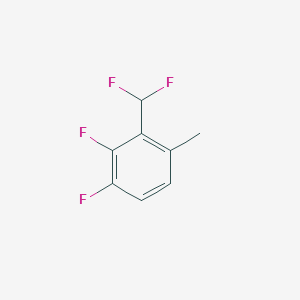

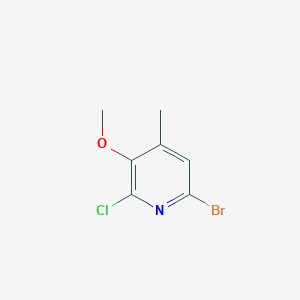

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

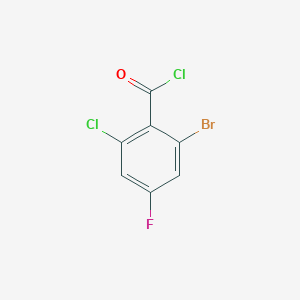

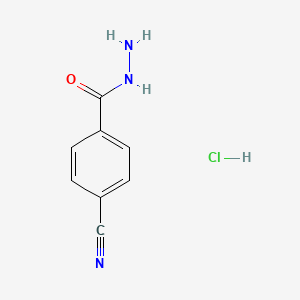

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)